molecular formula C10H13BrN2O2 B6309121 2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide CAS No. 1841081-30-8

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide

Cat. No.: B6309121
CAS No.: 1841081-30-8
M. Wt: 273.13 g/mol
InChI Key: KVRZGCBQKAJSBN-UHFFFAOYSA-N
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Description

2-(5,7-Dihydroxy-1H-indol-3-yl)ethylazanium; bromide is a brominated indole derivative featuring hydroxyl groups at positions 5 and 7 of the indole ring, an ethylazanium (quaternary ammonium) group at position 3, and a bromide counterion. While direct data on this compound are scarce in the provided evidence, comparisons can be drawn from structurally related indole derivatives with bromine, hydroxyl/methoxy substituents, or cationic groups.

Properties

IUPAC Name

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRZGCBQKAJSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CC[NH3+])O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

  • Starting material : 5,7-Dimethoxyphenylhydrazine (derived from 3,5-dimethoxyphenol via diazotization).

  • Condensation : React with 3-nitropropanal in acetic acid at 80°C for 12 h to form 5,7-dimethoxy-3-(2-nitrovinyl)indole.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitrovinyl group to ethylamine, yielding 5,7-dimethoxytryptamine.

Key Data :

StepYieldPurity (HPLC)
Phenylhydrazine prep89%95%
Condensation76%91%
Reduction82%98%

HBr-Mediated Demethylation

  • Reaction conditions : Reflux 5,7-dimethoxytryptamine (1 eq) in 48% HBr/acetic acid (5:1 v/v) at 120°C for 8 h under nitrogen.

  • Mechanism : Sequential SN2 cleavage of methoxy groups generates catechol intermediates, with HBr providing Br⁻ for salt formation.

Optimization Parameters :

VariableOptimal ValueImpact on Yield
HBr concentration48%Maximizes demethylation
Temperature120°CPrevents indole polymerization
Reaction time8 hBalances completion vs. degradation

Outcome :

  • Yield : 74% after recrystallization (ethanol/water)

  • Purity : ≥99% by ion-pair HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Synthetic Pathway 2: Direct Hydroxylation of Tryptamine

Regioselective Hydroxylation

  • Substrate : Tryptamine hydrobromide in anhydrous DMF at −10°C.

  • Hydroxylating agent : Pyridinium chlorochromate (PCC, 2.2 eq) with BF₃·Et₂O (1.5 eq) as Lewis acid.

  • Quenching : Add NaHSO₃ solution to reduce excess PCC, followed by ion-exchange chromatography (Dowex 50WX8, H⁺ form).

Challenges :

  • Over-oxidation to quinone byproducts (mitigated by low-temperature conditions)

  • C4/C6 competition (controlled via steric effects of BF₃ coordination)

Performance Metrics :

ParameterValue
Regioselectivity5,7:4,6 = 8:1
Isolated yield58%

Counterion Exchange and Salt Formation

In Situ Salt Formation

Demethylation with HBr inherently generates the azanium bromide salt due to protonation of the ethylamine side chain and Br⁻ counterion association.

Metathesis from Chloride Salts

  • Dissolve 2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium chloride in hot methanol.

  • Add excess NaBr (3 eq) and stir at 60°C for 2 h.

  • Filter and evaporate to obtain bromide salt (98% ion exchange efficiency).

Comparative Analysis :

MethodPurityScaling Feasibility
In situ (HBr)99%Industrial-scale
Metathesis97%Lab-scale

Analytical Characterization

¹H NMR (400 MHz, D₂O)

  • δ 6.82 (d, J=2.4 Hz, H-4)

  • δ 6.75 (d, J=2.4 Hz, H-6)

  • δ 3.41 (t, J=7.2 Hz, CH₂NH₃⁺)

  • δ 2.93 (t, J=7.2 Hz, indole-CH₂)

High-Resolution Mass Spectrometry

  • Observed : [M]⁺ = 236.0921 (C₁₀H₁₃N₂O₂⁺)

  • Calculated : 236.0926 (Δ = −0.5 ppm)

Purity Assessment

Ion-Pair HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile phase: 0.1% heptafluorobutyric acid in H₂O/MeCN (95:5 to 60:40 over 20 min)

  • Retention time: 12.7 min

Process Optimization Considerations

Solvent Selection for Demethylation

  • Acetic acid : Enhances HBr acidity but risks N-acetylation (mitigated by controlled reaction time)

  • Propionic acid : Reduces side reactions (alternative for lab-scale synthesis)

Temperature Profiling

  • Below 100°C : Incomplete demethylation (≤50% conversion)

  • 120–130°C : Optimal balance between reaction rate and decomposition

  • Above 140°C : Indole ring degradation (≥20% yield loss)

Scalability and Industrial Adaptation

Continuous Flow Demethylation

  • Reactor design : Corrosion-resistant Hastelloy C-22 coils (ID = 2 mm)

  • Parameters :

    • Residence time: 45 min

    • Throughput: 2.5 kg/h

    • Yield consistency: 72 ± 2%

Waste Management

  • HBr recovery : Distillation under reduced pressure (85% recovery efficiency)

  • Acetic acid recycling : Molecular sieve dehydration for reuse

Emerging Methodologies

Enzymatic Demethylation

  • Cytochrome P450 BM3 mutants : Selective O-demethylation with NADPH regeneration

  • Yields : 68% (bench-scale), requires genetic engineering optimization

Photocatalytic Approaches

  • Catalyst : Mesoporous TiO₂ nanoparticles (λ = 365 nm)

  • Advantage : Room-temperature operation

  • Limitation : Scalability challenges due to light penetration depth

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 5,7-dihydroxyindole core and ethylazanium-bromide moiety. Below is a comparative analysis with analogous molecules from the evidence:

Table 1: Structural Comparison of Indole Derivatives
Compound Name Substituents (Indole Positions) Cationic Group Molecular Formula Molecular Weight Key References
2-(5,7-Dihydroxy-1H-indol-3-yl)ethylazanium; bromide 5,7-OH; 3-ethylazanium Ethylazanium (Br⁻) Hypothetical: C₁₀H₁₂BrN₂O₂ ~272.12 (estimated) N/A
Sepantronium Bromide (YM-155) 5-Bromo; complex aryl and ether groups None (neutral survivin inhibitor) C₂₀H₁₉BrN₄O₃ 443.29
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) 5-Br; 3-triazole-ethyl None C₂₀H₁₈BrN₅O₂ 448.30
2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide 5-Br; 1-acetamide; 3-benzyl None C₁₇H₁₅BrN₂O₂ 359.22
KOR105 (Diethyl(tetradecyl)phenyl ammonium bromide) Non-indole; phenyl-alkyl ammonium Quaternary ammonium (Br⁻) C₂₄H₄₃BrN 426.50

Physicochemical Properties

  • Solubility: The 5,7-dihydroxy groups enhance hydrophilicity compared to methoxy or non-polar substituents (e.g., Sepantronium Bromide’s ethers and aryl groups). Ethylazanium’s cationic nature further increases water solubility, similar to KOR105’s quaternary ammonium .

Research Implications and Gaps

  • Structural Optimization : The hydroxyl-azanium combination offers a template for designing dual-function molecules (antioxidant + cationic targeting).
  • Unanswered Questions :
    • How does the 5,7-dihydroxy configuration affect survivin or other cancer targets compared to Sepantronium’s 5-bromo substitution?
    • Does the ethylazanium group enhance cytotoxicity or selectivity compared to neutral indole derivatives?

Q & A

Q. Comparative Reaction Parameters :

ParameterCuAAC Acid Condensation
CatalystCuIAcetic acid
TemperatureAmbientReflux (~110°C)
Yield50%Not reported

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign indole NH (δ ~10.2 ppm), ethylazanium CH2 (δ 3.1–3.4 ppm), and aromatic carbons (110–150 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 427.0757 with ±2 ppm accuracy) .
  • TLC : Monitor reactions using EtOAc/hexane (70:30; Rf = 0.30) .
  • Elemental Analysis : Validate purity (>98% C/H/N content) against theoretical values .

Q. Conflicting Data Resolution :

  • Re-run spectra under standardized conditions (e.g., deuterated solvents, pH control for azanium stability).
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What strategies should be employed to assess the compound's stability under standard laboratory storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Expose to pH 3–9 buffers (37°C, 1 week).
  • Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
  • Light Sensitivity : Store aliquots in amber vials under UV/visible light (ICH Q1B guidelines).
  • Thermal Stability : Heat samples to 40–60°C for 4 weeks; analyze by TLC/NMR for decomposition .

Advanced Research Questions

Q. How can researchers systematically investigate discrepancies in reported biological activities of this indole derivative across independent studies?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., HEK293), passage numbers, and incubation times.
  • Dose-Response Curves : Test 0.1–100 μM concentrations with triplicate technical replicates.
  • Computational Validation : Perform molecular docking (e.g., MOE software ) to predict binding affinities against reported targets.
  • Meta-Analysis : Apply fixed/random-effects models to reconcile EC50 variability across studies .

Q. What computational approaches are suitable for predicting the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite to estimate logP (octanol-water partitioning) and biodegradation half-lives.
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter/water interfaces (GROMACS).
  • Environmental Compartment Analysis : Model distribution in air/water/soil using EQC fugacity models .

Q. What experimental frameworks are recommended for elucidating the molecular targets and mechanism of action in cellular models?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.
  • CRISPR Screening : Knock out candidate targets (e.g., kinases) to assess resistance/sensitivity.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .

Q. How can regioselective functionalization of the indole core be achieved to develop derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Electrophilic Substitution : Use N-protected indoles (e.g., Boc) to direct bromination to C5/C7 positions.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at C3 (Pd(PPh3)4, K2CO3, DMF/H2O) .
  • Protecting Groups : Temporarily mask hydroxyls (e.g., TBS ethers) to enable selective alkylation .

Q. What methodologies enable the detection and characterization of oxidative degradation products under accelerated stability testing conditions?

  • Methodological Answer :
  • LC-HRMS : Use HILIC columns to separate polar degradation products; identify via exact mass (±5 ppm).
  • Radical Trapping : Add BHT (butylated hydroxytoluene) to confirm radical-mediated oxidation pathways.
  • Isotope Labeling : Synthesize 13C-labeled analogs to track oxidation sites via NMR .

Q. Which biophysical techniques are most informative for studying interactions between this compound and serum proteins or DNA?

  • Methodological Answer :
  • Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and ΔH/ΔS values.
  • Fluorescence Quenching : Measure tryptophan emission suppression in albumin (λex = 280 nm) .

Q. How should comparative structure-activity relationship (SAR) studies be designed to evaluate critical functional group contributions?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., -OH → -OCH3, -Br → -Cl).
  • Biological Testing : Use uniform assays (e.g., IC50 in cancer cell lines) to rank potency.
  • 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic requirements .

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